2,4,5-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
Description
2,4,5-Trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,4,5-trimethyl-substituted benzene ring and a 1-methyl-2-oxoindolin-5-yl moiety linked via a sulfonamide group. This compound belongs to a broader class of benzenesulfonamides, which are frequently explored for their biological activities, including enzyme inhibition and anticancer properties .
Properties
IUPAC Name |
2,4,5-trimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-11-7-13(3)17(8-12(11)2)24(22,23)19-15-5-6-16-14(9-15)10-18(21)20(16)4/h5-9,19H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSLUVWQMLQTFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4,5-trimethylbenzenesulfonyl chloride with 1-methyl-2-oxoindoline-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
2,4,5-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has shown potential as a lead compound in drug development:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated effectiveness against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines .
- Antibacterial Properties : The sulfonamide class is traditionally known for its antibacterial properties. The compound may serve as a basis for developing new antibiotics targeting resistant bacterial strains .
Organic Synthesis
As a versatile building block, this compound is employed in various organic reactions:
- Synthesis of Complex Molecules : It can be used as a reagent in the synthesis of more complex molecules, including spiro compounds through 1,3-dipolar cycloaddition reactions. These reactions allow for the creation of highly functionalized products with potential biological activity .
Material Science
The compound's unique chemical structure makes it suitable for developing new materials:
- Polymers and Coatings : Due to its sulfonamide group and aromatic characteristics, it can be utilized in synthesizing polymers or coatings with specific properties, such as enhanced thermal stability or chemical resistance.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of various sulfonamide derivatives, including those related to this compound. The most active compounds exhibited low micromolar GI50 levels against multiple human tumor cell lines, indicating their potential for further development as anticancer agents .
Case Study 2: Synthesis and Characterization
A series of experiments focused on synthesizing derivatives from this compound using different reaction conditions. The resulting products were characterized using techniques such as NMR and mass spectrometry to confirm their structures and evaluate their yields. These studies highlighted the efficiency of the synthetic routes employed and the versatility of the compound in generating diverse chemical entities .
Table 1: Summary of Biological Activities
| Compound Derivative | Target Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | HCT-116 | 1.9 | High |
| Compound B | MCF-7 | 2.5 | Moderate |
| Compound C | HeLa | 3.0 | High |
Table 2: Synthetic Routes and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Condensation | DCM, triethylamine | 85 |
| Cycloaddition | THF, reflux | 75 |
| Reduction | Acetic acid with zinc powder | 70 |
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. Additionally, the indolinone moiety may interact with various proteins, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Enzymatic and Cytotoxic Profiles
- Carbonic Anhydrase Inhibition : Pyrazoline-based benzenesulfonamides () exhibited carbonic anhydrase inhibition, attributed to the hydroxyphenyl group’s polar interactions. The target compound lacks a hydroxyl group but may compensate with methyl-induced hydrophobicity, possibly altering enzyme selectivity .
- Anticancer Activity: Triazole derivatives () showed moderate to high IGP, suggesting that the indolinone moiety’s rigidity and hydrogen-bonding capacity in the target compound could similarly enhance cytotoxicity if tested .
Computational Modeling
Molecular docking studies could predict interactions between the indolinone moiety and biological targets, such as kinases or carbonic anhydrases .
Biological Activity
2,4,5-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
The compound features a benzenesulfonamide moiety linked to a 2-oxoindoline structure, which is known for various biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Studies have shown that derivatives of the indoline structure can inhibit cancer cell proliferation. For instance, compounds containing the 2-oxoindoline motif demonstrated promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | A549 (Lung) | 6.75 ± 0.19 | High activity in 2D assay |
| Compound B | HCC827 (Lung) | 5.13 ± 0.97 | Moderate activity |
| Compound C | NCI-H358 (Lung) | 0.85 ± 0.05 | Very high activity |
These findings suggest that the incorporation of the sulfonamide and indoline moieties may enhance the anticancer efficacy of these compounds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar sulfonamide derivatives have shown effectiveness against a range of bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may have potential as an antimicrobial agent .
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of various sulfonamide derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects on lung cancer cell lines. The study utilized both two-dimensional (2D) and three-dimensional (3D) cell culture systems to assess cytotoxicity.
The results indicated that while certain compounds showed high selectivity for cancer cells, others also affected healthy fibroblast cells, suggesting a need for further optimization to enhance selectivity and reduce potential side effects .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in cancer progression and microbial resistance mechanisms.
The docking scores indicated favorable interactions with target proteins, supporting its potential as a lead compound for further development in both oncology and infectious disease contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
